Functional Group Identity: Isocyanide vs. Isocyanate Reactivity for Multicomponent Reactions
4-(Isocyanomethyl)oxane contains an isocyanide (-N⁺≡C⁻) functional group, whereas the isomeric 4-(isocyanatomethyl)oxane (CAS 934570-48-6) contains an isocyanate (-N=C=O) group . Isocyanides are uniquely capable of participating in Ugi and Passerini multicomponent reactions, enabling the efficient, one-pot synthesis of α-acylamino amides and peptidomimetics [1]. Isocyanates, in contrast, undergo nucleophilic addition with alcohols and amines to form carbamates and ureas but cannot serve as the isocyanide component in I-MCRs . This functional group identity constitutes a binary, non-substitutable differentiation for any synthetic route requiring I-MCR chemistry.
| Evidence Dimension | Reaction Compatibility with Ugi 4-Component Reaction |
|---|---|
| Target Compound Data | Participates as isocyanide component; forms bis-amide products |
| Comparator Or Baseline | 4-(isocyanatomethyl)oxane: Does not participate in Ugi reaction; forms carbamates/ureas instead |
| Quantified Difference | Qualitative binary difference (compatible vs. incompatible) |
| Conditions | Standard Ugi conditions: aldehyde, amine, carboxylic acid, isocyanide, methanol or similar solvent, room temperature |
Why This Matters
For scientists designing I-MCR-based compound libraries or synthesizing peptidomimetics, substitution with the isocyanate analog results in complete synthetic pathway failure.
- [1] Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isocyanides. Angewandte Chemie International Edition, 1(1), 8-21. View Source
